REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:6][C:5]([F:8])(F)[C:4]1([C:10]([F:13])([F:12])[F:11])F)=[CH2:2]>C1C=CC=CC=1>[F:13][C:10]([F:11])([F:12])[C:4]1[CH:2]=[CH:1][CH:3]=[CH:6][C:5]=1[F:8]
|
Name
|
1-vinyl-2-trifluoromethyl-2,3,3-trifluorocyclobutane
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1C(C(C1)(F)F)(F)C(F)(F)F
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Name
|
|
Quantity
|
11.15 g
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reactor was charged with 2.0 g of activated carbon
|
Type
|
CUSTOM
|
Details
|
At 400° C
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |